Superior Disease-Free Survival vs. Tamoxifen in Early Breast Cancer Adjuvant Therapy
Anastrozole demonstrates statistically significant superiority in disease-free survival (DFS) compared to the first-line alternative tamoxifen in postmenopausal women with early-stage breast cancer. The 4-year DFS rate in the ATAC trial was 86.9% for anastrozole versus 84.5% for tamoxifen, yielding a clinically meaningful absolute improvement [1].
| Evidence Dimension | 4-Year Disease-Free Survival (DFS) |
|---|---|
| Target Compound Data | 86.9% DFS rate (Hazard Ratio 0.86; 95% CI 0.76-0.99; P=0.03) |
| Comparator Or Baseline | Tamoxifen: 84.5% DFS rate |
| Quantified Difference | +2.4% absolute improvement (HR 0.86) |
| Conditions | Randomized Phase III ATAC Trial; 4-year median follow-up; postmenopausal women with early-stage HR+ breast cancer |
Why This Matters
For procurement and study design, this quantifiable survival advantage establishes Anastrozole as a preferred reference standard over tamoxifen for adjuvant models.
- [1] Baum M, Buzdar A, Cuzick J, et al. Anastrozole alone or in combination with tamoxifen versus tamoxifen alone for adjuvant treatment of postmenopausal women with early-stage breast cancer: results of the ATAC (Arimidex, Tamoxifen Alone or in Combination) trial efficacy and safety update analyses. Cancer. 2003;98(9):1802-1810. View Source
